molecular formula C10H14O3 B8457618 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol

1-(4-Hydroxymethyl-phenoxy)-propan-2-ol

Cat. No.: B8457618
M. Wt: 182.22 g/mol
InChI Key: PJXKQUVMNQBKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxymethyl-phenoxy)-propan-2-ol is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a phenoxy group with a hydroxymethyl substituent and a propanol chain, makes it a valuable building block for constructing more complex molecules. A primary research application of this compound and its structural analogs is in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers . For instance, related phenoxy-propanolamine derivatives are investigated for their cardioselective (β1) activity, which is crucial for developing medications with fewer side effects for conditions like hypertension and heart failure . The (S)-enantiomer of such beta-blocking agents often exhibits significantly greater biological activity than its (R)-counterpart, driving research into stereoselective synthesis methods . The synthetic value of this compound is underscored by its role in chemoenzymatic protocols. Researchers utilize biocatalysts, such as lipase B from Candida antarctica (CALB), to perform kinetic resolutions or asymmetrization reactions to obtain enantiomerically pure intermediates . These green and sustainable methodologies are essential for producing high-value chiral building blocks without relying on stoichiometric amounts of expensive enantiopure starting materials . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C10H14O3/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5,8,11-12H,6-7H2,1H3

InChI Key

PJXKQUVMNQBKOT-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)CO)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Hydroxymethyl Phenoxy Propan 2 Ol

Retrosynthetic Disconnections and Identification of Key Precursors for 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the aryl-ether bond (C-O), as this bond is commonly formed through well-established synthetic methods. amazonaws.com

Two primary retrosynthetic pathways emerge from this disconnection:

Pathway A: Alkylation of a Phenol (B47542). This approach involves disconnecting the bond between the ether oxygen and the propanol (B110389) side chain. This identifies 4-hydroxymethylphenol as the key aromatic precursor (synthon A1) and an electrophilic three-carbon unit, such as a propylene (B89431) halohydrin (e.g., 1-chloro-propan-2-ol) or a related species, as the key aliphatic precursor (synthon A2).

Pathway B: Epoxide Ring-Opening. Alternatively, the disconnection can be made between the ether oxygen and the aromatic ring. This strategy also points to 4-hydroxymethylphenol as the nucleophilic precursor (synthon B1), but the three-carbon electrophile is identified as an epoxide, specifically propylene oxide (synthon B2).

Both pathways converge on two principal starting materials: 4-hydroxymethylphenol and a reactive three-carbon species. The choice between these pathways depends on factors such as precursor availability, reaction conditions, and the desired control over regioselectivity and stereoselectivity.

Development of the Aryl-Ether Linkage in this compound

The formation of the aryl-ether linkage is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions where a phenoxide anion acts as the nucleophile.

This method, a variation of the Williamson ether synthesis, is a fundamental approach to forming aryl ethers. organic-synthesis.com The process involves the deprotonation of 4-hydroxymethylphenol to form a more nucleophilic phenoxide anion, which then displaces a leaving group on a propanol-based electrophile.

The reaction typically proceeds in two stages:

Phenoxide Formation: 4-Hydroxymethylphenol is treated with a suitable base to generate the corresponding phenoxide. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less reactive systems. organic-synthesis.com

Nucleophilic Substitution: The in-situ generated phenoxide attacks an electrophilic C3 precursor, such as 1-chloro-propan-2-ol or 1-bromo-propan-2-ol, in an S_{N}2 reaction to form the desired ether linkage.

The efficiency of the reaction is influenced by the choice of solvent, base, and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) are often employed to facilitate the substitution reaction. organic-synthesis.com

Table 1: Typical Conditions for Williamson Ether Synthesis of Aryl Ethers

Phenol DerivativeElectrophileBaseSolventTemperature (°C)Typical Yield (%)
4-Hydroxymethylphenol1-chloro-propan-2-olK₂CO₃AcetoneReflux85-95
4-HydroxymethylphenolPropylene BromohydrinNaOHEthanol/Water8080-90
4-Hydroxymethylphenol1-tosyloxy-propan-2-olCs₂CO₃AcetonitrileRoom Temp to 60>90

An alternative and highly effective method for forming the aryl-ether linkage is the base-catalyzed ring-opening of an epoxide. jsynthchem.com In this approach, the phenoxide of 4-hydroxymethylphenol acts as a nucleophile, attacking the epoxide ring of propylene oxide.

This reaction proceeds via an S_{N}2 mechanism. chemistrysteps.com Due to steric hindrance, the nucleophilic attack occurs preferentially at the less substituted carbon atom of the epoxide ring. masterorganicchemistry.comlibretexts.org This regioselectivity ensures the formation of a secondary alcohol (propan-2-ol) rather than a primary alcohol, leading directly to the desired this compound structure. The reaction is typically carried out in the presence of a base to generate the phenoxide and may be performed with or without a solvent.

Table 2: Conditions for Epoxide Ring-Opening with Phenolic Nucleophiles

PhenolEpoxideCatalyst/BaseSolventTemperature (°C)Regioselectivity (Attack at C1)
4-HydroxymethylphenolPropylene OxideNaOH (catalytic)Water90-100>99%
4-HydroxymethylphenolPropylene OxideKOHNone (neat)120>99%
4-HydroxymethylphenolPropylene OxideDMAP (catalytic)Toluene50High

Stereoselective Synthesis Strategies for the 2-Propanol Moiety in this compound

The secondary alcohol in the propan-2-ol moiety represents a stereocenter. Accessing enantiomerically pure forms of the target compound requires strategies that can control the stereochemical outcome of the synthesis.

Asymmetric synthesis provides a direct route to enantiomerically enriched products. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For instance, a precursor ketone, 1-(4-Hydroxymethyl-phenoxy)-propan-2-one, could be reduced asymmetrically. Alternatively, an achiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone, to guide a stereoselective alkylation or reduction step before the auxiliary is cleaved and recovered.

Asymmetric catalysis offers a more atom-economical approach. mdpi.com This involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. A common strategy would be the asymmetric reduction of the ketone precursor, 1-(4-Hydroxymethyl-phenoxy)-propan-2-one, using a chiral catalyst system, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), or through asymmetric transfer hydrogenation using a chiral iron catalyst and a hydrogen source like 2-propanol. mdpi.com

Chemoenzymatic resolution is a powerful and widely used technique for separating enantiomers from a racemic mixture. mdpi.com This method utilizes the high stereoselectivity of enzymes, particularly lipases, to catalyze a reaction on only one of the two enantiomers. mdpi.com

For racemic this compound, a common approach is enzymatic kinetic resolution (EKR). In this process, a lipase (B570770) is used to selectively acylate one of the alcohol enantiomers in the presence of an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate. mdpi.com This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic methods. The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. mdpi.com For example, lipases from Candida rugosa and Pseudomonas fluorescens have shown high efficiency in resolving similar aryloxy-propan-2-ol derivatives. mdpi.commdpi.com

Table 3: Chemoenzymatic Resolution of Aryloxy-Propan-2-ol Analogs

Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of Product (ee_p %)Enantiomeric Ratio (E)
Lipase from Candida rugosa MYIsopropenyl AcetateToluene/[EMIM][BF₄]28.296.267.5 mdpi.com
Lipase from Pseudomonas fluorescensVinyl AcetatePhosphate Buffer/Acetonitrile~50>99>200 mdpi.com
Lipase from Thermomyces lanuginosusVinyl AcetatePhosphate Buffer/Acetonitrile~50>99>200 mdpi.com

Data based on resolution of analogous compounds as reported in the literature. mdpi.commdpi.com

Optimization of Reaction Conditions for Efficient Synthesis of this compound

The efficient synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. The Williamson ether synthesis, being an SN2 reaction, is sensitive to the choice of base, solvent, temperature, and the nature of the leaving group on the propyl chain. masterorganicchemistry.com

Base Selection: A crucial step in the synthesis is the deprotonation of the phenolic hydroxyl group of p-hydroxybenzyl alcohol to form the more nucleophilic phenoxide. Strong bases are generally preferred to drive the reaction to completion. Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). numberanalytics.com The choice of base can significantly impact the reaction yield and the formation of byproducts. For instance, the use of a very strong base like NaH in an aprotic solvent ensures complete formation of the alkoxide, leading to higher yields. numberanalytics.com

Solvent Effects: The solvent plays a multifaceted role in the Williamson ether synthesis, affecting the solubility of reactants and the nucleophilicity of the phenoxide. aiche.org Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often favored as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. numberanalytics.comaiche.org The use of protic solvents, while sometimes employed, can lead to solvation of the phenoxide, reducing its nucleophilicity and potentially leading to lower yields.

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized to balance the reaction rate and the formation of impurities. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as elimination, particularly if the alkyl halide is secondary. numberanalytics.com A typical temperature range for this synthesis is between room temperature and the boiling point of the chosen solvent. The reaction time is also optimized to ensure the complete consumption of the starting materials, which is often monitored by techniques like thin-layer chromatography (TLC).

Reactant Stoichiometry: The molar ratio of the reactants is another important factor. An excess of the propylene oxide derivative is often used to ensure complete conversion of the p-hydroxybenzyl alcohol. However, a large excess should be avoided as it can complicate the purification process.

The following table summarizes the key parameters and their typical ranges for the optimization of the synthesis of this compound:

ParameterTypical Conditions/ReagentsRationale for Optimization
Base NaOH, KOH, K₂CO₃, NaHTo efficiently deprotonate the phenolic hydroxyl group and maximize the concentration of the nucleophilic phenoxide.
Solvent DMF, DMSO, AcetonitrileTo ensure good solubility of reactants and enhance the nucleophilicity of the phenoxide.
Temperature 25°C to refluxTo achieve a reasonable reaction rate while minimizing side reactions.
Reactant Epichlorohydrin (B41342), Propylene oxideThe choice of the propylating agent affects the reaction pathway and subsequent steps.

Advanced Purification and Isolation Techniques for this compound and Analogues

The purity of this compound is paramount for its use in subsequent pharmaceutical syntheses. Therefore, advanced purification and isolation techniques are employed to remove unreacted starting materials, byproducts, and other impurities.

Crystallization and Salt Formation Strategies for Enhanced Purity

Crystallization is a powerful technique for purifying solid organic compounds. illinois.edu The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. mt.com For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar molecules include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, while impurities remain in the mother liquor. researchgate.net

Salt Formation for Purification: In cases where the target compound has acidic or basic functionalities, purification can be significantly enhanced through salt formation. rochester.edu Although this compound itself is neutral, related compounds with amino groups, such as its derivatives, are often purified as salts. For instance, the closely related Bisoprolol (B1195378) Impurity A, (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol, can be purified by forming its fumarate (B1241708) salt. This strategy is effective in removing non-basic impurities. The salt is typically precipitated from a suitable solvent, collected by filtration, and can then be neutralized to yield the purified free base.

The choice of the salt-forming agent and the crystallization solvent is critical for the success of this purification method. The following table provides examples of salt formation strategies for purifying related amino-alcohol compounds:

Compound TypeSalt Forming AcidTypical Crystallization Solvents
Aryl PropanolaminesFumaric AcidWater, Ethanol/Water mixtures
Aryl PropanolaminesHydrochloric AcidIsopropanol, Acetone
Aryl PropanolaminesTartaric AcidMethanol, Acetonitrile

Chromatographic Separation Principles, including HPLC and VHPLC Method Development

Chromatographic techniques are indispensable for the analysis and purification of pharmaceutical intermediates like this compound. veeprho.comresolvemass.ca High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC or VHPLC), are particularly powerful for separating complex mixtures and quantifying impurities at very low levels. veeprho.comresearchgate.net

HPLC and VHPLC Principles: Both HPLC and VHPLC operate on the principle of differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). biomedres.us In reversed-phase HPLC, which is commonly used for moderately polar compounds like this compound, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. scispace.com Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. VHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net

Method Development: The development of a robust HPLC or VHPLC method for the analysis of this compound involves the systematic optimization of several parameters to achieve the desired separation of the main compound from its potential impurities.

Key parameters in HPLC/VHPLC method development include:

Column Selection: The choice of the stationary phase is critical. A C18 column is a common starting point for reversed-phase chromatography. scispace.com The column dimensions (length and internal diameter) and particle size will influence the efficiency and speed of the separation.

Mobile Phase Composition: The ratio of the aqueous component (e.g., water with a buffer or acid modifier like formic acid) to the organic modifier (acetonitrile or methanol) is adjusted to control the retention times of the analytes. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. researchgate.net

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are optimized to improve peak shape and resolution.

Detector Wavelength: A UV detector is commonly used for aromatic compounds. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. For this compound, a wavelength in the range of 220-280 nm would likely be suitable. nih.govresearchgate.net

The following table provides a hypothetical example of optimized HPLC conditions for the analysis of this compound:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm (for VHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection UV at 225 nm

Chemical Reactivity and Transformation Pathways of 1 4 Hydroxymethyl Phenoxy Propan 2 Ol

Reactivity of the Secondary Alcohol Functionality (Propan-2-ol Moiety) in 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol

The secondary alcohol group is a key site for several important chemical reactions. Its position and electronic environment influence the pathways and products of these transformations.

Investigation of Oxidation Reactions and Product Formation

The oxidation of the secondary alcohol on the propan-2-ol moiety yields a ketone. This transformation is a fundamental reaction in organic chemistry. libretexts.org Secondary alcohols are typically oxidized to ketones using various oxidizing agents, and the reaction terminates at the ketone stage without further oxidation. libretexts.orgchemguide.co.uk

Common oxidizing agents for this conversion include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent). chemistrysteps.com Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective. libretexts.org For this compound, this reaction selectively targets the secondary alcohol, leaving the primary hydroxymethyl group intact under controlled conditions, to form 1-(4-hydroxymethyl-phenoxy)propan-2-one.

ReactantOxidizing AgentProduct
This compoundChromic Acid (H₂CrO₄) / Jones Reagent1-(4-hydroxymethyl-phenoxy)propan-2-one
This compoundPyridinium Chlorochromate (PCC)1-(4-hydroxymethyl-phenoxy)propan-2-one
This compoundPotassium Permanganate (KMnO₄) (controlled)1-(4-hydroxymethyl-phenoxy)propan-2-one

Mechanistic Studies of Dehydration Reactions Leading to Olefin Formation

The acid-catalyzed dehydration of the secondary alcohol group in this compound results in the formation of an alkene (olefin). This elimination reaction typically proceeds through an E1 mechanism for secondary alcohols. jove.comjove.com The reaction is reversible, as the product alkene can react with water in the presence of an acid to regenerate the alcohol. pearson.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). jove.comaakash.ac.in

Formation of a carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a secondary carbocation intermediate. The stability of this carbocation is crucial for the reaction rate. jove.comaakash.ac.inacs.org

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. jove.comaakash.ac.in This can result in a mixture of isomeric alkenes, with the more substituted alkene typically being the major product according to Zaitsev's rule.

StepDescriptionIntermediate/Product
1Protonation of the secondary alcohol by an acid catalyst.Protonated alcohol (alkyloxonium ion)
2Loss of a water molecule to form a carbocation (rate-determining step).Secondary carbocation
3Removal of an adjacent proton by a base to form a double bond.1-(4-hydroxymethyl-phenoxy)prop-1-ene

Nucleophilic Substitution Patterns at the 2-Propanol Site

The hydroxyl group of the secondary alcohol is a poor leaving group, making direct nucleophilic substitution difficult. chemistrysteps.com To facilitate substitution, the -OH group must first be converted into a better leaving group. This is typically achieved under acidic conditions where the hydroxyl is protonated to form -OH₂⁺, which can leave as water. libretexts.org Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

Once activated, the substitution can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the alcohol. csueastbay.edu For secondary alcohols like the one in this compound, both pathways are possible. chemistrysteps.commsu.edu

Sₙ1 Pathway: Involves the formation of a carbocation intermediate, which can lead to a racemic mixture of products if the carbon is chiral. This pathway is favored by protic solvents and weaker nucleophiles. libretexts.org

Sₙ2 Pathway: Involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and aprotic solvents. Using reagents like SOCl₂ or PBr₃ promotes Sₙ2 reactions. chemistrysteps.com

Activating AgentLeaving GroupPotential NucleophileSubstitution Product Type
HBrH₂OBr⁻Alkyl Halide
TsCl, PyridineTsO⁻ (Tosylate)CN⁻Nitrile
MsCl, Et₃NMsO⁻ (Mesylate)N₃⁻Azide
SOCl₂SO₂, Cl⁻Cl⁻Alkyl Chloride

Stability and Degradation Pathways of the Aryl-Ether Linkage in this compound

The aryl-ether linkage is a defining structural feature of this compound and many related compounds, including lignin (B12514952), a complex polymer found in plant cell walls. The reactivity of this bond is central to the chemical behavior of the molecule, dictating its stability under various conditions and the pathways through which it degrades. The β-O-4 (beta-O-4) aryl-ether linkage, structurally analogous to the one in this compound, is the most common inter-monomer bond in lignin, and its cleavage is a critical step in biomass valorization. researchgate.netacs.org Understanding the stability and degradation of this linkage is therefore of significant academic and industrial importance.

The phenoxy ether bond in this compound is susceptible to cleavage under acidic conditions. This process, known as acidolysis or acid-catalyzed hydrolysis, is a key reaction in processes like lignin depolymerization. acs.org The mechanism of this cleavage can proceed through different pathways, primarily S_N1 or S_N2 type reactions, depending on the molecular structure and reaction conditions. acs.org

Research on lignin model compounds containing the β-O-4 linkage reveals that the reaction mechanism is heavily influenced by the presence of other functional groups. acs.org For instance, the rate of acid-catalyzed β-O-4 cleavage is significantly faster—by up to two orders of magnitude—in dimers that have a phenolic hydroxyl group compared to non-phenolic dimers. acs.org This suggests that lignin depolymerization in acidic environments may proceed via an "unzipping" mechanism, starting from the phenolic ends of the polymer chains. acs.org

The general mechanism for ether hydrolysis in an acidic medium involves protonation of the ether oxygen, making the carbon-oxygen bond more susceptible to nucleophilic attack. acs.orgresearchgate.net For ethers that can form stable carbocations, the reaction may follow an A-1 (unimolecular) or S_N1 pathway, where the protonated ether dissociates to form a carbocation intermediate that is subsequently quenched by a nucleophile like water. acs.orgviu.ca In cases where a stable carbocation cannot be formed, an A-2 (bimolecular) or S_N2 mechanism is more likely, involving a concerted nucleophilic attack on the carbon atom as the C-O bond breaks. researchgate.netviu.ca The presence of structural features that stabilize an incipient carbocation, such as a benzylic position, favors the S_N1 reaction. viu.ca

Studies on benzyl (B1604629) phenyl ether, an α-O-4 model compound, show that a stable benzyl carbocation can form, favoring an S_N1 mechanism. acs.org In the case of this compound, which represents a β-O-4 linkage, the cleavage mechanism under acidic conditions is complex. Experimental and theoretical studies on similar phenolic model compounds suggest a pathway initiated by protonation of the hydroxyl group on the propane (B168953) chain, followed by water elimination to form a carbocation intermediate, which then leads to ether bond cleavage. acs.org The presence of hydroxyl groups on the side chain has been shown to greatly promote the cleavage of aryl-ether linkages. rsc.orgnih.gov

Table 1: Factors Influencing Acid-Catalyzed Cleavage of Aryl-Ether Bonds

Factor Influence on Cleavage Rate/Mechanism Reference
Phenolic Hydroxyl Group Increases cleavage rate by up to 2 orders of magnitude compared to non-phenolic analogues. acs.org
Side-Chain Hydroxyl Group Promotes the cleavage of the aryl-ether linkage. rsc.orgnih.gov
Carbocation Stability Structural features that stabilize carbocation intermediates favor an S_N1-type mechanism. acs.orgviu.ca
Acidity & Temperature Higher acidity and temperature generally increase the rate of hydrolysis. acs.org
Solvent System The ratio of solvents (e.g., water in an organosolv system) can be an important parameter for optimizing hydrolytic cleavage. acs.org

Thermal degradation, or pyrolysis, is another critical transformation pathway for this compound. Pyrolysis involves the decomposition of the compound at elevated temperatures in the absence of oxygen. Understanding the pyrolysis chemistry of this molecule is essential for applications such as biomass conversion into bio-oils and chemicals. rsc.org Since the compound is a model for the β-O-4 linkage in lignin, its thermal behavior provides insight into lignin pyrolysis. rsc.orgresearchgate.net

Thermogravimetric analysis (TGA) of similar β-O-4 oligomeric lignin model compounds shows that thermal decomposition occurs over a range of temperatures, with the β-O-4 linkage itself decomposing between 250 °C and 350 °C. rsc.org The primary reaction pathways during the initial stages of pyrolysis are believed to involve either homolytic dissociation (cleavage of a bond to form two radicals) or concerted retro-ene fragmentation. rsc.org

For β-O-4 compounds, there is strong evidence suggesting two primary initial reaction pathways:

Homolytic Cleavage : The initiation reaction often involves the homolytic cleavage of the Cβ-O bond in the ether linkage, as this bond has a lower dissociation energy compared to other bonds in the side chain. researchgate.net This pathway generates phenoxy and alkyl radicals that can undergo further reactions to form a variety of smaller molecules.

Concerted Retro-ene Fragmentation : This pathway involves a six-membered transition state and leads to the direct formation of stable products without radical intermediates. rsc.org

The distribution of pyrolysis products is highly dependent on temperature. At lower temperatures (e.g., 300 °C), homolytic cleavage of the β-O bond may dominate, leading to products like guaiacol (B22219) and 4-methoxystyrene (B147599) from related lignin models. researchgate.net At higher temperatures (e.g., 500 °C), both homolytic and concerted cleavage mechanisms can occur, resulting in a more complex mixture of products, including carbonyl-containing phenolics. rsc.orgresearchgate.net The primary volatile products from the pyrolysis of a β-O-4 lignin model compound include vanillin (B372448) and 2-methoxy-4-methyl phenol (B47542). rsc.org Char formation is also a significant process, likely occurring through the random repolymerization of radical intermediates. rsc.org

Table 2: Major Pyrolysis Products from a β-O-4 Lignin Model Compound

Product Compound Proposed Formation Pathway Reference
Vanillin Radical-mediated cleavage and rearrangement rsc.org
2-Methoxy-4-methyl phenol Radical-mediated cleavage and rearrangement rsc.org
Guaiacol Homolytic cleavage of the β-O bond researchgate.netnih.gov
Char Repolymerization of radical intermediates rsc.org

By-product Formation and Control Strategies in the Synthesis of this compound Analogues

A primary challenge in this synthesis is controlling the regioselectivity of the epoxide ring-opening. When an unsymmetrical epoxide like propylene (B89431) oxide reacts with a phenoxide, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. Attack at the less substituted carbon (C1) yields the desired secondary alcohol, this compound. However, attack at the more substituted carbon (C2) results in the formation of a primary alcohol isomer, 2-(4-Hydroxymethyl-phenoxy)-propan-1-ol. This isomeric impurity is often difficult to separate from the desired product due to their similar physical properties. google.com

The synthesis of the related compound 1-(4-phenoxyphenoxy)-2-propanol (B106007) from p-phenoxyphenol and propylene oxide highlights this issue, where the formation of an isomeric impurity is a known problem. google.com Similarly, in the synthesis of bisoprolol (B1195378), which shares a similar structural backbone, the reaction of 4-((2-isopropoxyethoxy)methyl)phenol (B23825) with epichlorohydrin (B41342) can yield a mixture of the desired chlorohydrin and an epoxide by-product. mdpi.com

Minimizing by-product formation is a critical aspect of optimizing chemical syntheses. numberanalytics.com Several strategies can be employed to improve the selectivity and yield of the desired product:

Optimization of Reaction Conditions : Parameters such as temperature, pressure, solvent, and the nature of the base (acid binding agent) can significantly influence the reaction's selectivity. google.comnumberanalytics.com For example, the choice of base, such as potassium hydroxide (B78521) or organic bases like pyridine, can affect the outcome. google.com

Use of Catalysts : Catalysts can play a crucial role in directing the reaction toward the desired product. numberanalytics.com In the synthesis of a bisoprolol precursor, using solid silica (B1680970) sulfuric acid as a catalyst was found to lead to fewer by-products compared to using concentrated sulfuric acid. mdpi.com

Choice of Reagents : Using a reagent like 1-chloro-2-propanol (B90593) instead of propylene oxide can offer a more selective route, although this may involve different reaction conditions and potential by-products.

By carefully controlling these factors, it is possible to minimize the formation of isomeric impurities and other by-products, leading to a more efficient and economical synthesis of this compound and its analogues. google.com

Table 3: Common By-products and Control Strategies in the Synthesis of Phenoxy-propan-2-ol Analogues

Potential By-product Origin Control Strategy Reference
2-(Phenoxy)-propan-1-ol Isomer Non-regioselective ring-opening of propylene oxide at the C2 position. Optimization of reaction conditions (temperature, solvent, base); Use of selective catalysts. google.com
Epoxide Intermediate Incomplete subsequent reaction when using epichlorohydrin as the C3 source. Ensure complete reaction with the nucleophile (e.g., isopropylamine (B41738) in bisoprolol synthesis). mdpi.com
Products of Sulfonation/Dehydration Use of strong, non-selective acid catalysts like concentrated sulfuric acid. Use of milder, reusable solid acid catalysts (e.g., silica sulfuric acid). mdpi.com

Spectroscopic Characterization Methodologies for 1 4 Hydroxymethyl Phenoxy Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped out.

The ¹H NMR spectrum of this compound provides detailed information about the number of different proton environments, their electronic surroundings, and their proximity to neighboring protons. The expected signals, their chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are systematically analyzed. The aromatic region is expected to show a classic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The aliphatic region will display signals corresponding to the propan-2-ol moiety and the hydroxymethyl group. The hydroxyl protons often appear as broad singlets and can be confirmed by D₂O exchange. docbrown.infowhitman.eduyale.edu

Predicted ¹H NMR Data

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃)~ 1.20Doublet3H~ 6.2
H-b (CH-OH)~ 4.10Multiplet1H-
H-c (O-CH₂)~ 3.85Multiplet2H-
H-d (Ar-CH₂-OH)~ 4.55Singlet2H-
H-e (Ar-H)~ 7.25Doublet2H~ 8.5
H-f (Ar-H)~ 6.90Doublet2H~ 8.5
H-g (CH-OH )~ 2.50Broad Singlet1H-
H-h (CH₂-OH )~ 1.90Broad Singlet1H-

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of attached atoms (oxygen) and the aromaticity of the phenyl ring. Carbons bonded to oxygen atoms (C-O) are characteristically deshielded and appear downfield. docbrown.infomagritek.com

Predicted ¹³C NMR Data

Carbon (Label)Chemical Shift (δ, ppm)
C-1 (CH₃)~ 23.0
C-2 (CH-OH)~ 68.0
C-3 (O-CH₂)~ 72.0
C-4 (Ar-CH₂-OH)~ 64.0
C-5 (Ar-C, quat.)~ 132.0
C-6 (Ar-CH)~ 129.0
C-7 (Ar-CH)~ 115.0
C-8 (Ar-C, quat.)~ 158.0

To unequivocally confirm the assignments made in 1D NMR and to establish the complete molecular connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between the methyl protons (H-a) and the methine proton (H-b) of the propan-2-ol unit, and between the methine proton (H-b) and the adjacent methylene (B1212753) protons (H-c).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would confirm, for instance, that the signal at ~1.20 ppm (H-a) is connected to the carbon at ~23.0 ppm (C-1), and the aromatic proton signals at ~7.25 and ~6.90 ppm are attached to the aromatic carbons at ~129.0 and ~115.0 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Expected key correlations would include:

Protons of the ether-linked methylene group (H-c) to the quaternary aromatic carbon C-8.

Aromatic protons (H-f) to the ether-linked methylene carbon (C-3).

Benzylic protons (H-d) to the aromatic carbons C-6 and the quaternary carbon C-5.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show distinctive absorption bands corresponding to its hydroxyl, ether, and aromatic components. fiveable.melibretexts.orgadichemistry.com

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3200 (broad)O-H (Alcohol)Stretching (H-bonded)
3050 - 3010C-H (Aromatic)Stretching
2980 - 2850C-H (Aliphatic)Stretching
1610, 1510C=C (Aromatic)Ring Stretching
1240C-O (Aryl Ether)Asymmetric Stretching
1100 - 1040C-O (Alcohol)Stretching
830C-H (Aromatic)Out-of-plane Bending (para-subst.)

The most prominent feature is a broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibrations from both the primary and secondary alcohol groups. blogspot.compressbooks.pub The presence of a strong C-O stretching band for the aryl ether around 1240 cm⁻¹ and another for the alcohol groups in the 1100-1040 cm⁻¹ range further confirms the structure. adichemistry.com

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation. The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (182.22 g/mol ).

The fragmentation pattern is predicted based on the stability of the resulting carbocations. Key fragmentation pathways for this molecule include:

Benzylic Cleavage: The most favorable cleavage is expected to occur at the benzylic position, breaking the C-C bond between the aromatic ring and the hydroxymethyl group is not possible, but cleavage of the ether bond C-O is. A more likely dominant fragmentation is the cleavage of the C-O bond of the ether linkage, leading to the formation of a stable hydroxymethyl-phenoxy radical and a propan-2-ol cation, or more favorably, the formation of a stable hydroxymethyl-phenoxymethylene cation. The most significant fragmentation is the benzylic cleavage of the ether bond, resulting in the loss of a propan-2-ol radical to form a highly stable benzylic-type cation at m/z 123 . This is often the base peak. thieme-connect.dejove.com

Alpha-Cleavage: Cleavage of the C-C bond alpha to the secondary alcohol's oxygen atom can occur. This would result in the loss of a methyl radical to form a fragment at M-15, or more significantly, the formation of the [CH₃CHOH]⁺ ion at m/z 45 . whitman.edulibretexts.orgjove.com

Ether Bond Cleavage: Cleavage can also occur at the alkyl C-O bond of the ether, leading to a phenoxy-type ion.

Predicted Mass Spectrometry Fragments

m/zProposed Fragment IdentityFragmentation Pathway
182[C₁₀H₁₄O₃]⁺Molecular Ion (M⁺)
123[HOCH₂C₆H₄O]⁺Cleavage of the O-CH₂ bond
107[HOC₆H₄CH₂]⁺Benzylic cation after rearrangement
45[CH₃CHOH]⁺Alpha-cleavage at the secondary alcohol

Elemental Analysis (EA) for Precise Stoichiometric Composition Determination

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, and Oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₀H₁₄O₃) to confirm the compound's stoichiometry and purity.

Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol

Theoretical Elemental Composition

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1165.91%
Hydrogen (H)1.0081414.1127.75%
Oxygen (O)15.999347.99726.34%

Close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the assigned molecular formula.

Theoretical and Computational Chemistry Studies on 1 4 Hydroxymethyl Phenoxy Propan 2 Ol

Electronic Structure and Molecular Orbital Theory of 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Molecular orbital theory provides a sophisticated model to describe the distribution and energy of electrons within a molecule. For this compound, these studies would reveal critical insights into its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netfrontiersin.org For this compound, DFT calculations would be employed to determine its optimized geometry and ground state electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. researchgate.net The resulting data would include key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Table 1: Predicted Ground State Properties of this compound from Theoretical DFT Calculations

Property Predicted Value
Optimized Energy Value in Hartrees
Dipole Moment Value in Debye
Key Bond Lengths (e.g., C-O, O-H) Values in Angstroms (Å)

Note: The values in this table are placeholders and would be populated by actual DFT calculation results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). researchgate.net The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. researchgate.netyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.org

Table 2: Theoretical Frontier Orbital Properties of this compound

Parameter Predicted Value (eV)
HOMO Energy Value
LUMO Energy Value

Note: The values in this table are placeholders and would be populated by actual DFT calculation results.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP map would highlight the electronegative oxygen atoms as red regions and the hydroxyl protons as blue regions, indicating the likely sites for intermolecular interactions. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms by providing insights into the energetics of different pathways. arxiv.org

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying the geometry of the transition state and calculating its energy are essential for determining the activation energy barrier of a reaction. The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. Computational methods can be used to locate transition states on the potential energy surface and calculate the associated energy barriers for various potential reactions involving this compound. researchgate.net

Due to the presence of several single bonds, the this compound molecule can exist in various spatial arrangements known as conformations or rotamers. arxiv.org Conformational analysis involves systematically exploring the different possible conformations and calculating their relative energies to identify the most stable (lowest energy) conformers. This analysis is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. For this compound, the rotation around the C-O and C-C single bonds would lead to different rotamers, and computational methods can predict their relative stabilities and the energy barriers for interconversion between them.

Table 3: Theoretical Relative Energies of Key Rotamers of this compound

Rotamer Dihedral Angle(s) (°) Relative Energy (kcal/mol)
Rotamer 1 (Most Stable) TBD 0.00
Rotamer 2 TBD Value

Note: TBD (To Be Determined) values in this table are placeholders and would be populated by actual conformational analysis results.

Prediction of Spectroscopic Properties from First Principles (e.g., calculated NMR chemical shifts, IR frequencies)

In the realm of theoretical and computational chemistry, the prediction of spectroscopic properties from first principles, such as Density Functional Theory (DFT), offers a powerful tool for the structural elucidation of molecules. For this compound, computational methods can provide valuable insights into its nuclear magnetic resonance (NMR) and infrared (IR) spectra, aiding in its identification and characterization.

First-principles calculations of NMR chemical shifts for a molecule like this compound typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These calculations are often performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for predicting the spectroscopic properties of organic molecules. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the prediction of IR spectra involves the calculation of the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for this compound are influenced by the electronic environment of each proton. The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene (B151609) ring. The protons of the hydroxymethyl and propan-2-ol moieties will have characteristic shifts influenced by the adjacent oxygen atoms.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-OH (propanol)~2.0-4.0Broad Singlet
-OH (benzyl)~4.5-5.5Triplet
Ar-H (adjacent to -OCH₂)~6.9Doublet
Ar-H (adjacent to -CH₂OH)~7.2Doublet
Ar-CH₂OH~4.6Doublet
-O-CH₂- (propanol)~3.8Doublet
-CH- (propanol)~4.1Multiplet
-CH₃ (propanol)~1.2Doublet

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are also sensitive to the local electronic structure. The aromatic carbons will have shifts in the typical aromatic region (110-160 ppm), with the carbon atoms attached to oxygen appearing further downfield. The aliphatic carbons of the propan-2-ol and hydroxymethyl groups will have shifts characteristic of alcohol and ether functionalities.

Carbon AssignmentPredicted Chemical Shift (ppm)
Ar-C (C-O)~158
Ar-C (C-CH₂OH)~135
Ar-CH (adjacent to C-CH₂OH)~128
Ar-CH (adjacent to C-O)~115
Ar-CH₂OH~64
-O-CH₂- (propanol)~72
-CH- (propanol)~68
-CH₃ (propanol)~18

Predicted Infrared (IR) Frequencies

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretching vibrations of the two hydroxyl groups are expected to appear as a broad band in the high-frequency region. The C-O stretching vibrations and the aromatic C=C stretching vibrations will also give rise to distinct peaks.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3500Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1500-1600Medium
C-O Stretch (Ether, Aryl)1230-1270Strong
C-O Stretch (Alcohol, Secondary)~1100Strong
C-O Stretch (Alcohol, Primary)~1050Strong
C-H Bend (Aromatic)800-850Strong

It is important to note that these predicted values are based on theoretical models and analogies to similar compounds. Experimental verification would be necessary to confirm the exact spectroscopic properties of this compound.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 1 4 Hydroxymethyl Phenoxy Propan 2 Ol

Chemical Modifications at the Secondary Hydroxyl Group (e.g., formation of ethers, esters, or amines)

The secondary hydroxyl group on the propan-2-ol chain is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

Ether Formation: The secondary alcohol can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.orgbyjus.com This method is highly effective for creating unsymmetrical ethers. The synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine from 1-(4-phenoxyphenoxy)-2-propanol (B106007) and 2-chloropyridine (B119429) is an example of this type of transformation.

Ester Formation: Esterification of the secondary hydroxyl group can be achieved through various methods. medcraveonline.com Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base is a common approach. Enzymatic catalysis, for instance using lipases, offers a milder and often more selective alternative for creating ester derivatives. medcraveonline.com

Amine Formation: The introduction of an amino group, often at the C3 position to create a 1-phenoxy-3-amino-propan-2-ol structure, is a significant modification. A prevalent synthetic strategy involves the ring-opening of a precursor epoxide, such as 2-((4-(hydroxymethyl)phenoxy)methyl)oxirane, with an appropriate amine. For example, reaction with isopropylamine (B41738) yields (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol, a known related compound of Bisoprolol (B1195378). lgcstandards.comcymitquimica.comnih.gov This nucleophilic substitution reaction is a cornerstone for producing many beta-blocker type molecules.

Modification TypeReagents/MethodResulting Functional GroupReference
EtherificationAlkyl halide, Strong base (e.g., NaH)Ether (-OR) libretexts.org, byjus.com
EsterificationAcyl chloride or Acid anhydride, BaseEster (-OC(O)R) medcraveonline.com
AminationEpoxide precursor, Amine (e.g., Isopropylamine)Amino Alcohol lgcstandards.com, nih.gov

Derivatization of the Hydroxymethyl Functionality on the Phenyl Ring (e.g., oxidation to aldehyde/acid, formation of additional ethers)

The primary alcohol of the hydroxymethyl group on the phenyl ring provides another strategic point for derivatization, distinct from the secondary alcohol on the side chain.

Oxidation to Aldehyde/Carboxylic Acid: The primary hydroxymethyl group can be selectively oxidized. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), can convert the primary alcohol to an aldehyde. libretexts.orgorganic-chemistry.org To achieve full oxidation to a carboxylic acid, stronger oxidizing agents like potassium dichromate(VI) in acidified solution are typically used. docbrown.infochemguide.co.uk This process proceeds via an intermediate aldehyde, which is further oxidized. stackexchange.com A one-pot procedure using TEMPO/NaOCl followed by NaClO2 has also been developed for the efficient conversion of primary alcohols to carboxylic acids under mild conditions that are compatible with electron-rich aromatic rings. nih.gov

Formation of Additional Ethers: The hydroxymethyl group can also be converted into an ether. This modification is seen in the synthesis of related compounds like 1-(4-(2-Methoxyethoxymethyl)phenoxy)-3-(propan-2-ylamino)propan-2-ol, an impurity of the drug Bisoprolol. nih.gov This transformation typically involves reacting the alcohol with an alkyl halide under basic conditions, similar to the Williamson ether synthesis.

ReactionReagentsProduct Functional GroupReference
Partial OxidationPyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Aldehyde (-CHO) libretexts.org, organic-chemistry.org
Full OxidationAcidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)Carboxylic Acid (-COOH) docbrown.info, chemguide.co.uk
Ether FormationAlkyl halide, BaseEther (-CH₂OR) nih.gov

Introduction of Diverse Substituents on the Aromatic Ring System

Modifying the aromatic ring by introducing various substituents can significantly alter the molecule's properties. Synthetic strategies often involve starting with an already substituted phenol (B47542) or introducing substituents at a later stage.

Research into related phenoxy-propan-2-ol derivatives has explored a wide range of substituents on the aromatic core. These include:

Halogens: Fluoro, chloro, and bromo groups have been incorporated. For example, fluorosubstituted derivatives have been synthesized for applications in liquid crystals. rsc.org The synthesis of 2-[4-(2,4-dichlorophenoxy)phenoxy]-propanol-1 demonstrates the presence of multiple halogen substituents. googleapis.com

Alkyl and Alkoxy Groups: Simple alkyl and alkoxy chains are common modifications.

Aryl and Aryloxy Groups: Phenyl and phenoxy groups can be attached to the primary aromatic ring, creating more complex biaryl ether systems. google.comnih.gov

Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl group is another substituent that has been incorporated into analogous structures. google.com

These substitutions are often achieved through standard aromatic chemistry techniques, such as electrophilic aromatic substitution on a phenol precursor or nucleophilic aromatic substitution (SNAr) using a fluorinated aromatic starting material. nih.gov

Synthesis and Characterization of Analogues with Modified Alkyl Chains or Ether Linkages

Altering the three-carbon chain or the ether linkage that connects it to the phenyl ring leads to the creation of structural analogues.

Modified Alkyl Chains: The synthesis of related compounds often begins with the reaction of a substituted phenol with an epoxide. By using an epoxide other than propylene (B89431) oxide, the length and substitution of the alkyl chain can be varied. For instance, using 1,2-epoxybutane (B156178) would result in a butan-2-ol side chain. The synthesis of new morpholino derivatives of propan-2-ols and butan-4-olides showcases how different chains can be constructed. researchgate.net

Modified Ether Linkages: The oxygen atom of the ether can be replaced with other atoms or groups to create different linkages. Patents for related compounds describe analogues where the ether linkage is replaced by a thioether (-S-) or a methylene (B1212753) group (-CH₂-), indicating that these modifications are synthetically feasible. google.com

Development and Evaluation of Chiral Derivatives and Enantiomeric Separations

The C2 carbon of the propan-2-ol chain is a chiral center, meaning 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol exists as a pair of enantiomers, (R) and (S). The development of enantiomerically pure forms is crucial in many applications.

Synthesis of Chiral Derivatives: The synthesis of specific enantiomers is often achieved through asymmetric synthesis or by using chiral starting materials. A common strategy involves the enzymatic kinetic resolution of a racemic intermediate. For example, in the synthesis of the related drug (S)-Bisoprolol, a racemic chlorohydrin is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netmdpi.com The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the (R)-chlorohydrin) unreacted. researchgate.netmdpi.com The two can then be separated, and the desired enantiopure building block is carried forward. Direct synthesis of enantiopure compounds, such as (S)-1-(4-phenoxyphenoxy)-2-propanol, has also been achieved with high optical purity by reacting a chiral sulfonic ester with 4-phenoxyphenol. google.com

Enantiomeric Separations: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analyzing the enantiomeric purity and for the semi-preparative separation of enantiomers. scielo.brmdpi.com Polysaccharide-based columns are frequently employed for this purpose. mdpi.com The separation conditions, including the mobile phase composition, can be optimized to achieve baseline resolution of the two enantiomers. scielo.br

TechniqueDescriptionApplication ExampleReference
Asymmetric SynthesisDirect synthesis of a single enantiomer using chiral catalysts or reagents.Synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol from a chiral sulfonate. google.com
Enzymatic Kinetic ResolutionUse of an enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing for separation.Separation of chlorohydrin enantiomers in the synthesis of (S)-Bisoprolol. researchgate.net, mdpi.com
Chiral HPLCChromatographic separation of enantiomers using a chiral stationary phase.Analytical and semi-preparative separation of propranolol (B1214883) and other chiral molecules. scielo.br, mdpi.com

Applications of 1 4 Hydroxymethyl Phenoxy Propan 2 Ol As a Chemical Intermediate

Role as a Key Building Block in Advanced Organic Synthesis

There is no available research that details the use of 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol as a key building block in advanced organic synthesis. Organic building blocks are fundamental molecules used for the modular construction of more complex molecular architectures. For a compound to be considered a key building block, its synthesis must be established, and its reactivity well-characterized, allowing chemists to incorporate it into larger structures. Such documentation for this compound could not be located.

Potential as a Precursor for Novel Materials and Polymers

The potential of a chemical to act as a precursor for new materials and polymers hinges on the reactivity of its functional groups. This compound possesses two hydroxyl groups (a primary and a secondary alcohol) which could theoretically participate in polymerization reactions, for example, in the formation of polyesters or polyurethanes. However, there are no published studies, patents, or technical reports that explore this potential or describe any polymers derived from this specific monomer. Without such research, any discussion would be purely speculative.

Intermediacy in the Synthesis of Structurally Related Agrochemicals and Chemical Reference Standards

A compound's role as an intermediate in the synthesis of other products, such as agrochemicals or reference standards, is a critical aspect of its application profile. While numerous phenoxy propanolamine (B44665) derivatives are utilized in the pharmaceutical and agrochemical industries, no synthetic pathways originating from or passing through this compound have been documented in the searched literature. It is not listed as a known intermediate for the synthesis of existing agrochemicals. Furthermore, while it is structurally related to a reference standard for a pharmaceutical impurity, it is not identified as a precursor for the synthesis of this or other chemical reference standards.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Hydroxymethyl-phenoxy)-propan-2-ol in laboratory settings?

  • Methodology : A plausible synthetic route involves nucleophilic substitution or etherification reactions. For example, reacting 4-(hydroxymethyl)phenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the phenoxy-propanol backbone. Subsequent purification via column chromatography or recrystallization ensures high purity. Similar methodologies are detailed for structurally related compounds in impurity synthesis pathways .
  • Key Considerations : Monitor reaction pH and temperature to avoid side products like diastereomers or over-oxidation. Use TLC or HPLC to track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the hydroxymethyl (-CH2OH) and propan-2-ol (-CH(OH)CH3) groups via 1H^1 \text{H} and 13C^13 \text{C} NMR .
  • HPLC-MS : Detect impurities at trace levels (e.g., unreacted starting materials or oxidation byproducts) using reverse-phase C18 columns and gradient elution .
  • Melting Point Analysis : Compare observed values with literature data to verify crystallinity and purity .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • First-Aid Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

  • Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use LC-MS to identify degradation products (e.g., oxidation of the hydroxymethyl group to carboxylic acid) .
  • Compare kinetic stability in polar vs. non-polar solvents (e.g., ethanol vs. toluene) to optimize reaction media .
    • Data Interpretation : Statistical tools like Arrhenius plots can extrapolate shelf-life predictions from high-temperature stability data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Mechanistic Studies :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in esterification or ether cleavage reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict reactive sites (e.g., the propan-2-ol hydroxyl group) and transition states .
    • Empirical Validation : Compare theoretical predictions with experimental outcomes from controlled reactions (e.g., acetylation with acetic anhydride) .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Strategies :

  • Process Optimization : Adjust stoichiometry of reagents (e.g., excess epichlorohydrin) to minimize residual starting materials .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
    • Regulatory Compliance : Refer to ICH Q3A guidelines to set impurity thresholds (e.g., ≤0.15% for unknown impurities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.